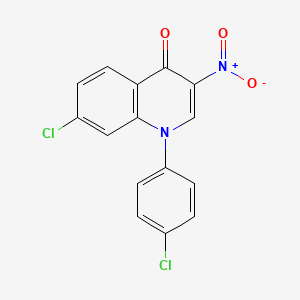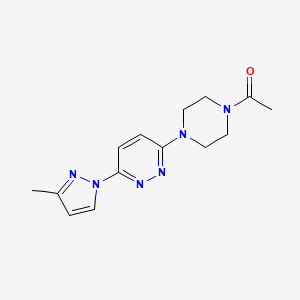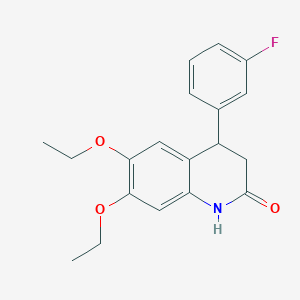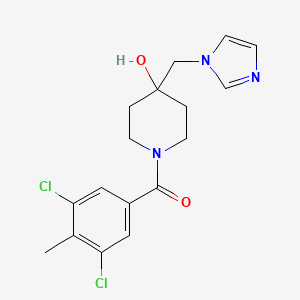
7-chloro-1-(4-chlorophenyl)-3-nitro-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"7-chloro-1-(4-chlorophenyl)-3-nitro-4(1H)-quinolinone" is a quinolinone derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The compound is characterized by its unique structure, which includes chloro and nitro substituents on the quinolinone backbone.
Synthesis Analysis
The synthesis of quinolinone derivatives often involves multi-step chemical processes, including nitration, condensation, cyclization, and chlorination. These methods aim to introduce specific functional groups, such as chloro and nitro groups, at targeted positions on the quinolinone ring to achieve the desired compound (You Qidong, 2009).
Molecular Structure Analysis
The molecular structure of "7-chloro-1-(4-chlorophenyl)-3-nitro-4(1H)-quinolinone" features a quinolinone core with chloro and nitro substituents. These substituents influence the compound's chemical behavior and physical properties. Studies on similar quinolinone derivatives have revealed that hydrogen bonding, molecular orientation, and non-covalent interactions play significant roles in their structural characteristics (Kazuma Gotoh & H. Ishida, 2009).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including oxidative dimerization, cyclization, and interactions with acids. These reactions are crucial for modifying the compound's structure and enhancing its chemical properties. For instance, quinolinic nitroxides react with trichloro- and trifluoro- acetic acid to yield dimers and quinolines as main products, highlighting the reactivity of the quinolinone nucleus under acidic conditions (P. Carloni et al., 1993).
Eigenschaften
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-3-nitroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-1-4-11(5-2-9)18-8-14(19(21)22)15(20)12-6-3-10(17)7-13(12)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDZFAYJFAYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-chlorophenyl)-3-nitroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(hydroxyimino)methyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5528729.png)

![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-pyrrolidinesulfonamide](/img/structure/B5528750.png)


![4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5528768.png)
![3-(3-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5528777.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-pyrrolidinyl]-3-(methylthio)propanamide hydrochloride](/img/structure/B5528782.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol](/img/structure/B5528789.png)
![4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine](/img/structure/B5528797.png)

![{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5528819.png)
![1-cyclopentyl-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5528824.png)